

Total Synthesis of (+)-Avrainvillamide: A Detailed Protocol

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Compound of Interest

Compound Name: Avrainvillamide

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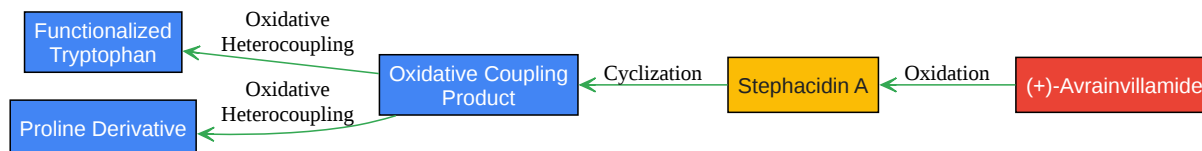
For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-**Avrainvillamide** is a potent antiproliferative natural product that has garnered significant interest from the scientific community.^[1] Its complex architecture, featuring a bicyclo[2.2.2]diazaoctane core, and promising biological activity have made it a challenging and attractive target for total synthesis. This document provides a detailed protocol for the enantioselective total synthesis of (+)-**Avrainvillamide**, based on the seminal work of Baran and coworkers. The synthesis proceeds through the key intermediate, stephacidin A, and employs several innovative synthetic methodologies, including a palladium-catalyzed tryptophan synthesis, a copper-catalyzed benzopyran formation, and a diastereoselective oxidative enolate heterocoupling.

Retrosynthetic Analysis

The synthetic strategy hinges on the late-stage conversion of stephacidin A to (+)-**Avrainvillamide**. Stephacidin A is envisioned to arise from the coupling of two key fragments: a functionalized tryptophan derivative and a proline-derived unit. The challenging bicyclo[2.2.2]diazaoctane core is constructed via a key oxidative carbon-carbon bond formation.



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Caption: Retrosynthetic analysis of (+)-**Avrainvillamide**.

Experimental Protocols

This section details the experimental procedures for the key stages in the total synthesis of (+)-**Avrainvillamide**.

Part 1: Synthesis of the Functionalized Tryptophan Fragment

The synthesis of the tryptophan fragment commences with a palladium-catalyzed reaction to construct the substituted indole core, followed by the formation of the benzopyran ring system.

1.1: Palladium-Catalyzed Synthesis of (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(6-hydroxy-1-tosyl-1H-indol-3-yl)propanoate

This key step forges the substituted tryptophan core.

- Reaction Scheme:
 - o-iodoaniline derivative + alkyne-containing amino acid derivative → substituted tryptophan
- Detailed Protocol:
 - To a solution of the o-iodoaniline (1.0 equiv) and the alkyne partner (1.2 equiv) in DMF, add Pd(OAc)₂ (0.1 equiv), and P(2-furyl)₃ (0.2 equiv).
 - Degas the mixture and then heat to 80 °C for 12 hours.

- Cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel.

1.2: Benzopyran Formation via Copper-Catalyzed Propargylation and Claisen Rearrangement

- Reaction Scheme:

- Phenol + propargylic carbonate → propargyl ether → benzopyran

- Detailed Protocol:

- To a solution of the 6-hydroxytryptophan derivative (1.0 equiv) in dichloromethane, add propargylic carbonate (1.5 equiv), CuCl (0.1 equiv), and DBU (1.5 equiv).
- Stir the reaction at room temperature for 4 hours.
- Quench the reaction with saturated aqueous ammonium chloride and extract with dichloromethane.
- Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the propargyl ether.
- Dissolve the propargyl ether in o-dichlorobenzene and heat to 180 °C for 30 minutes to effect the Claisen rearrangement.
- Cool the reaction mixture and purify directly by flash column chromatography to afford the benzopyran-fused tryptophan.^[2]

Part 2: Synthesis of the Proline-Derived Fragment

The proline-derived fragment is prepared from L-proline through a series of standard transformations.

2.1: Synthesis of (R)-methyl 2-allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate

- Detailed Protocol:
 - Protect L-proline as its Boc derivative.
 - Perform esterification of the carboxylic acid.
 - Introduce the allyl group at the C2 position via enolate alkylation.

Part 3: Fragment Coupling and Bicyclo[2.2.2]diazaoctane Core Formation

The two fragments are coupled, and the key bicyclic core is constructed via an oxidative heterocoupling reaction.

3.1: Amide Coupling of the Tryptophan and Proline Fragments

- Detailed Protocol:
 - Deprotect the Boc group of the proline derivative using TFA in dichloromethane.
 - Couple the resulting free amine with the carboxylic acid of the tryptophan fragment using a standard peptide coupling reagent such as HATU in the presence of a base like DIPEA.
 - Purify the resulting dipeptide by flash chromatography.

3.2: Oxidative Enolate Heterocoupling to Form the Bicyclo[2.2.2]diazaoctane Core

This crucial step establishes the signature cage-like structure.

- Reaction Scheme:
 - Dipeptide precursor → Bicyclo[2.2.2]diazaoctane core
- Detailed Protocol:
 - To a solution of the dipeptide precursor in THF at -78 °C, add a solution of KHMDS (2.2 equiv) in THF dropwise.

- After stirring for 30 minutes, add a solution of $\text{Cu}(\text{OTf})_2$ (2.2 equiv) in THF.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by flash column chromatography to yield the bicyclo[2.2.2]diazaoctane core.

Part 4: Completion of the Synthesis of Stephacidin A

The final steps to access stephacidin A involve cyclization to form the diketopiperazine ring and subsequent functional group manipulations.

4.1: Diketopiperazine Formation and Final Cyclization

- Detailed Protocol:
 - Remove the protecting groups from the coupled product.
 - Induce cyclization to the diketopiperazine by heating in a suitable solvent such as toluene.
 - Perform the final ring closure to form stephacidin A.

Part 5: Conversion of Stephacidin A to (+)-Avrainvillamide

The final transformation to (+)-**Avrainvillamide** is achieved through a late-stage oxidation.

5.1: Oxidation of Stephacidin A

- Detailed Protocol:
 - Dissolve stephacidin A in a mixture of acetonitrile and water.

- Add NaHCO₃ and selenium dioxide (SeO₂).
- Stir the reaction at room temperature for 24 hours.
- Dilute the reaction with ethyl acetate and wash with water and brine.
- Dry the organic layer, concentrate, and purify by preparative thin-layer chromatography to afford (+)-**Avrainvillamide**.

Quantitative Data Summary

The following tables summarize the yields for the key steps in the synthesis.

Table 1: Synthesis of Key Intermediates

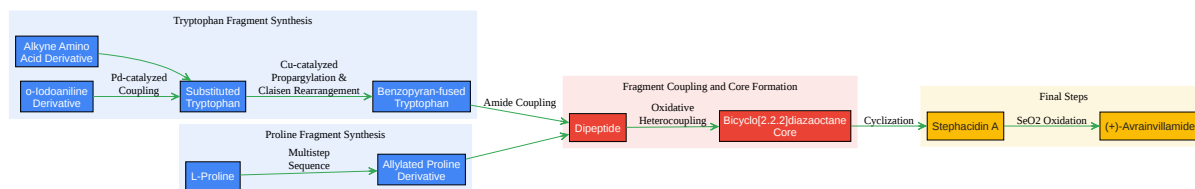
Step	Intermediate	Starting Material	Reagents and Conditions	Yield (%)
1.1	(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(6-hydroxy-1-tosyl-1H-indol-3-yl)propanoate	o-iodoaniline derivative	Pd(OAc) ₂ , P(2-furyl) ₃ , DMF, 80 °C	75
1.2	Benzopyran-fused tryptophan	6-hydroxytryptophan derivative	1. Propargylic carbonate, CuCl, DBU; 2. o-dichlorobenzene, 180 °C	68 (over 2 steps)
3.2	Bicyclo[2.2.2]diazaoctane core	Dipeptide precursor	KHMDS, Cu(OTf) ₂ , THF, -78 °C to rt	65

Table 2: Final Steps to (+)-**Avrainvillamide**

Step	Product	Starting Material	Reagents and Conditions	Yield (%)
4.1	Stephacidin A	Bicyclo[2.2.2]diazaoctane intermediate	Deprotection and cyclization	45
5.1	(+)-Avrainvillamide	Stephacidin A	SeO ₂ , NaHCO ₃ , MeCN/H ₂ O	50

Synthetic Workflow

The overall synthetic pathway is depicted in the following workflow diagram.



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Caption: Overall workflow for the total synthesis of (+)-**Avrainvillamide**.

Conclusion

This protocol outlines a robust and efficient enantioselective total synthesis of (+)-**Avrainvillamide**. The successful execution of this synthesis relies on the precise application of

modern synthetic methodologies to construct a complex natural product. The detailed procedures and quantitative data provided herein are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in this fascinating molecule and its analogs.

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References

- 1. pubs.acs.org [pubs.acs.org]
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